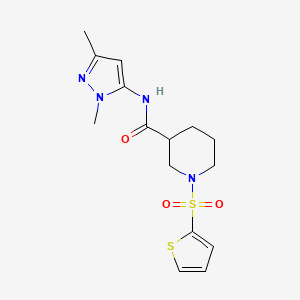

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Description

This compound is a synthetic small molecule characterized by three key structural motifs:

- 1,3-dimethyl-1H-pyrazol-5-yl group: A substituted pyrazole ring known for its role in modulating pharmacokinetic properties and binding affinity in medicinal chemistry .

- Piperidine-3-carboxamide backbone: A nitrogen-containing heterocycle that enhances solubility and serves as a scaffold for hydrogen bonding .

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-11-9-13(18(2)17-11)16-15(20)12-5-3-7-19(10-12)24(21,22)14-6-4-8-23-14/h4,6,8-9,12H,3,5,7,10H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXNQJIPCIQSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138001 | |

| Record name | N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171507-56-4 | |

| Record name | N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171507-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Dimethyl-1H-pyrazol-5-yl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1170458-47-5 |

| Molecular Formula | C₁₅H₂₀N₄O₃S₂ |

| Molecular Weight | 368.5 g/mol |

The structure features a pyrazole ring, a thiophene sulfonyl group, and a piperidine moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxamide group enhances hydrogen bonding with active site residues, which is crucial for its inhibitory effects on specific enzymes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, derivatives have been shown to inhibit cysteine proteases such as cruzipain, which is relevant in treating Chagas disease. The structure-activity relationship (SAR) studies suggest that modifications in the amide linkage can significantly alter inhibitory potency against these enzymes .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. For example, compounds containing similar structures have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety has been linked to enhanced activity against these pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin. This effect is likely mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

- Cruzain Inhibition : A study explored the interaction of pyrazole derivatives with cruzipain, revealing that certain modifications enhanced binding affinity and inhibition efficacy. The compound's carboxamide group was crucial for effective binding within the enzyme's active site .

- Antimicrobial Testing : Another study tested various pyrazole derivatives against Klebsiella pneumoniae and found that specific structural features significantly improved antimicrobial potency. The results indicated that compounds with a thiophene sulfonyl group exhibited superior activity compared to their counterparts lacking this moiety .

Toxicity Profile

Toxicity assessments conducted on pyrazole derivatives indicate low cytotoxicity across various cell lines. For example, some derivatives showed CC₅₀ values exceeding 500 µM, suggesting a favorable safety profile for further development in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

a. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole can exhibit significant anti-inflammatory properties. Studies have shown that compounds with similar structures can reduce inflammation in various animal models, suggesting that N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide may possess similar effects.

b. Anticancer Properties

The compound's structural components may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

c. Antimicrobial Activity

There is emerging evidence that compounds containing thiophene and pyrazole rings exhibit antimicrobial properties. This compound could be explored further for its efficacy against various bacterial and fungal strains.

Agricultural Chemistry

The unique properties of this compound may also extend to agricultural applications, particularly as a potential pesticide or herbicide. Pyrazole derivatives have been studied for their ability to disrupt specific biological pathways in pests, leading to their death while minimizing harm to non-target species.

Material Science

The incorporation of thiophene and pyrazole moieties into polymers can enhance their electrical conductivity and thermal stability. This compound could be utilized in the development of advanced materials for electronic applications, such as organic semiconductors or sensors.

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Molecular Properties

The following table summarizes structurally related compounds and their properties based on available evidence:

*Molecular weight calculated based on structural analysis.

Functional Group Impact on Properties

Thiophene Sulfonyl vs. Methanesulfonamide

- In contrast, the methanesulfonamide group in EN300-157955 is less sterically bulky, which may improve solubility but reduce target specificity .

Piperidine Carboxamide vs. 2-Oxo-piperidine

- The carboxamide group in the target compound enables hydrogen bonding, a feature absent in the 2-oxo-piperidine analog. This difference could influence binding kinetics or metabolic stability .

Pyrazole Substitution Patterns

Pharmacological Implications

- Solubility : The thiophene sulfonyl group may reduce aqueous solubility compared to the methanesulfonamide analog due to increased hydrophobicity.

- Metabolic Stability : The dimethylpyrazole and thiophene groups in the target compound could confer resistance to cytochrome P450-mediated degradation, a common issue with furan-containing analogs like 5-cyclopropylfuran-2-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.